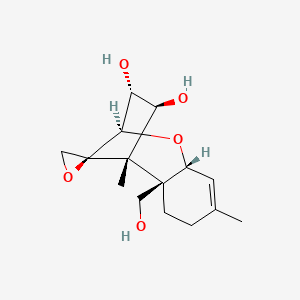

Scirpentriol

描述

Contextualization within Type-A Trichothecene (B1219388) Mycotoxin Research

Scirpentriol (STO) is a naturally occurring mycotoxin that belongs to the scirpenol family of type A trichothecenes. researchgate.netnih.gov This group of toxins, produced by various species of Fusarium fungi, also includes seven acetylated derivatives of this compound. nih.govresearchgate.net Among these, 4,15-diacetoxyscirpenol (DAS) has historically garnered the most research attention due to its potent toxicity and widespread presence in various substrates. nih.govresearchgate.net this compound, the parent alcohol, along with its monoacetylated derivative, 15-monoacetoxyscirpenol (15-MAS), has received some, albeit less, focus. nih.govresearchgate.net

Trichothecenes are characterized by a common 12,13-epoxytrichothec-9-ene (B1214510) skeleton, which is crucial for their toxic activity. mdpi.comnih.gov They are classified into types A, B, C, and D based on their chemical structure. nih.govnih.gov Type A trichothecenes, such as this compound, T-2 toxin, and HT-2 toxin, are distinguished by the absence of a ketone group at the C-8 position. mdpi.com The this compound subgroup specifically encompasses this compound itself, three monoacetoxyscirpenols (MAS), three diacetoxyscirpenols, and the fully acetylated triacetoxyscirpenol. researchgate.net

Academic Significance and Unexplored Research Avenues

The academic significance of this compound lies in its role as a key member of the scirpenol family of mycotoxins and its potential impact on human and animal health. nih.gov While its acetylated derivatives, particularly DAS, have been more extensively studied, the toxicity of this compound itself is significant enough to warrant further investigation. researchgate.netnih.gov The co-occurrence of this compound and its derivatives in contaminated commodities highlights the complexity of mycotoxin analysis and the potential for multiple toxicoses. researchgate.net

Several unexplored research avenues remain. The complete metabolic pathways of this compound in various animal species and humans are not fully elucidated. nih.gov While it is known that de-epoxidation is a detoxification pathway for some trichothecenes, more research is needed to understand this process specifically for this compound. nih.gov Furthermore, the development of microbial degradation or transformation methods for this compound detoxification presents a promising but underexplored area of research. nih.gov Investigating the full range of biological effects beyond protein synthesis inhibition, such as impacts on specific cellular signaling pathways, could reveal novel aspects of its toxicity. mdpi.com

Structure

2D Structure

3D Structure

属性

CAS 编号 |

2270-41-9 |

|---|---|

分子式 |

C15H22O5 |

分子量 |

282.33 g/mol |

IUPAC 名称 |

(1S,2R,7R,9R,10R,11S,12R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10,11-diol |

InChI |

InChI=1S/C15H22O5/c1-8-3-4-14(6-16)9(5-8)20-12-10(17)11(18)13(14,2)15(12)7-19-15/h5,9-12,16-18H,3-4,6-7H2,1-2H3/t9-,10-,11-,12-,13-,14-,15-/m1/s1 |

InChI 键 |

PXEBOIUZEXXBGH-GTJZFRISSA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)CO |

手性 SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@]34CO4)O2)O)O)C)CO |

规范 SMILES |

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)CO |

熔点 |

189-191°C |

物理描述 |

Solid |

同义词 |

3,4,15-trihydroxy-8-(3-methylbutyryloxy)-1,2,3-epoxytrichothec--9-ene scirpentriol T-2 triol |

产品来源 |

United States |

Chemical and Physical Properties

Molecular Structure and Formula

The molecular structure of this compound is characterized by a tricyclic nucleus with an epoxide group at the C-12 and C-13 positions, which is a hallmark of trichothecenes and essential for their toxicity. nih.gov It possesses hydroxyl groups at the 3α, 4β, and 15 positions. nih.gov

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | [(1S,2R,7R,9R,10R,11S,12S)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.0²,⁷]dodec-5-ene-12,2'-oxiran]-2-yl]methanol |

| CAS Number | 2270-41-9 |

| Chemical Formula | C₁₅H₂₂O₅ |

Data sourced from PubChem and other chemical databases.

Identification and Characterization of Key Fusarium Species (e.g., Fusarium sporotrichioides, Fusarium poae, Fusarium langsethiae, Fusarium graminearum)

Physicochemical Characteristics

Information regarding the specific physicochemical characteristics of pure this compound, such as melting point, boiling point, and solubility, is not extensively detailed in the readily available scientific literature. However, trichothecenes, in general, are relatively water-soluble, which facilitates their distribution in various tissues and organs upon absorption. acs.org

Molecular and Cellular Mechanisms of Scirpentriol Interactions

Fundamental Cellular Targets and Processes

Inhibition of Macromolecular Synthesis (Protein, RNA, DNA) in Cellular Systems

A primary and well-documented mechanism of action for scirpentriol and related trichothecenes is the potent inhibition of macromolecular synthesis. researchgate.net The cytotoxic activity of these mycotoxins is largely attributed to their ability to interfere with the synthesis of proteins and DNA. ingentaconnect.com

The primary target within the cell is the ribosome, the cellular machinery responsible for protein synthesis. Trichothecenes, including this compound, bind to the peptidyltransferase site on the 60S ribosomal subunit. researchgate.net This interaction disrupts the function of the 28S ribosomal RNA, a critical component for the elongation step of protein synthesis. oup.com This disruption effectively halts the translation process, leading to a rapid and potent inhibition of protein synthesis. researchgate.net

While the inhibition of protein synthesis is the most pronounced effect, the inhibition of DNA and RNA synthesis has also been reported as a consequence of trichothecene (B1219388) toxicity. researchgate.netscispace.comresearchgate.net This is often considered a secondary effect, resulting from the initial shutdown of protein production, as the synthesis of necessary enzymes and regulatory proteins for DNA replication and transcription is halted. researchgate.net Some studies on related trichothecenes have shown that they can inhibit the initiation, elongation, or termination steps of protein synthesis. ingentaconnect.com

| Compound Family | Specific Compound Example | Effect on Protein Synthesis | Effect on DNA/RNA Synthesis | Primary Molecular Target |

|---|---|---|---|---|

| Trichothecenes (Type A) | This compound | Potent Inhibition | Inhibition reported, often secondary to protein synthesis block | 60S ribosomal subunit (28S rRNA) |

| Trichothecenes (General) | T-2 Toxin | Potent Inhibition | Inhibition of DNA and RNA synthesis | Ribosome |

| Trichothecenes (General) | Acetoxyscirpendiol | Inhibition contributes to cytotoxicity | Inhibition contributes to cytotoxicity | Ribosome |

Induction of Ribotoxic Stress Responses

Beyond the mere blockage of protein synthesis, the interaction of this compound with the ribosome triggers a specific cellular alarm known as the ribotoxic stress response. researchgate.netoup.com This response is a specialized signaling cascade initiated by damage or disruption to the ribosome itself. oup.com this compound is recognized as an effective trigger for this response. oup.com

The binding of this compound to the 28S ribosomal RNA at the peptidyltransferase center is the initiating event. oup.com This perturbation in the ribosome's structure and function is sensed by the cell, leading to the activation of specific stress-activated protein kinases (SAPKs). researchgate.netoup.com This response does not always require a complete halt in translation, suggesting that the structural insult to the ribosome is a key trigger. oup.com The activation of these signaling pathways is a hallmark of the ribotoxic stress response and serves to coordinate the cellular reaction to ribosomal damage. researchgate.net

Modulation of Apoptotic Pathways in Cultured Cell Lines

A significant consequence of the cellular insults caused by this compound is the induction of apoptosis, or programmed cell death. researchgate.netresearchgate.net Research has categorized this compound as a strong inducer of apoptosis in various cell lines, including Jurkat T cells. researchgate.net

The initiation of apoptosis by this compound is closely linked to its primary molecular actions. The induction of apoptosis appears to be dependent on both the inhibition of protein synthesis and the activation of stress kinases via the ribotoxic stress response. researchgate.net Studies comparing different trichothecenes have shown that among those that strongly activate stress kinases, the level of apoptosis induction increases linearly with the degree of protein synthesis inhibition. researchgate.net

The process involves the activation of key executioner proteins in the apoptotic pathway. For instance, a derivative of this compound, acetoxyscirpendiol, has been shown to induce the cleavage of poly-(ADP-ribose) polymerase (PARP) by caspases, a hallmark of apoptosis, in human leukemia cell lines. ingentaconnect.com This indicates that this compound and its analogs can engage the intrinsic apoptotic machinery of the cell, leading to its controlled demise. The induction of apoptosis can be observed through methods like flow cytometry, which detects an increased population of cells in the sub-G1 phase of the cell cycle, representing apoptotic bodies. ingentaconnect.com

Signaling Pathway Perturbations

This compound's interaction with the ribosome acts as a trigger for broader cellular signaling disruptions, most notably affecting the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for transducing extracellular and intracellular signals to regulate a wide array of cellular activities. thermofisher.comcusabio.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The ribotoxic stress induced by this compound directly leads to the activation of specific MAPK family members. oup.com Research has consistently shown that this compound is a potent activator of the c-Jun N-terminal kinase (JNK) and p38 kinase pathways. researchgate.netoup.com These kinases are typically activated in response to cellular stress, such as exposure to toxins, inflammatory cytokines, or UV radiation. thermofisher.comcusabio.com

The activation mechanism stems from the damaged ribosome, which acts as a scaffold to initiate the kinase cascade. oup.com Once activated, JNK and p38 phosphorylate a variety of downstream targets, including transcription factors, which in turn alter the cell's transcriptional program to respond to the stress. thermofisher.com This activation of JNK and p38 is a critical component of the apoptotic response triggered by this compound. researchgate.net Interestingly, the ability of different trichothecenes to activate these MAPK pathways can be dissociated from their ability to inhibit protein synthesis, suggesting unique structural elements of the toxins may be responsible for initiating the signaling cascade. oup.com

| Pathway Component | Effect of this compound Exposure | Downstream Consequence | Reference |

|---|---|---|---|

| JNK (c-Jun N-terminal kinase) | Strong Activation | Induction of apoptosis, Regulation of gene expression | oup.com, researchgate.net |

| p38 Kinase | Strong Activation | Induction of apoptosis, Inflammatory responses, Regulation of gene expression | oup.com, researchgate.net |

| ERK (Extracellular signal-regulated kinase) | Activated by other trichothecenes | Regulation of cell proliferation and differentiation | ingentaconnect.com |

Influence on Endogenous Gene Expression Regulatory Mechanisms

The activation of signaling pathways like the MAPK cascade ultimately converges on the regulation of gene expression. wikipedia.org Gene expression is the process by which the information encoded in a gene is used to synthesize a functional gene product, such as a protein or RNA molecule. microbenotes.com this compound influences these regulatory mechanisms primarily as a downstream consequence of the ribotoxic stress response and subsequent MAPK activation.

The activated JNK and p38 kinases translocate to the nucleus where they phosphorylate and activate transcription factors. thermofisher.com A key target is the transcription factor c-Jun, a component of the AP-1 (Activator Protein-1) complex. researchgate.net The activation of c-Jun by JNK is a well-established mechanism for regulating the expression of genes involved in cell survival, proliferation, and apoptosis in response to stress. researchgate.net

Therefore, while this compound's primary effect is at the level of translation, it triggers a sophisticated signaling network that profoundly alters the transcriptional landscape of the cell. This change in gene expression is a critical part of the cellular response to the toxin, orchestrating processes such as inflammation and programmed cell death as the cell attempts to manage the damage. cusabio.com This regulation is a key step in how the cell translates the initial ribosomal insult into a complex biological outcome. wikipedia.org

Molecular Target Identification and Validation Research

Research into the molecular interactions of this compound, a type A trichothecene mycotoxin, focuses on identifying its primary cellular targets to understand its mechanism of action. researchgate.netnih.gov Like other trichothecenes, its principal toxicity is attributed to the inhibition of protein synthesis. researchgate.net

Approaches for Identifying Protein Interactions and Binding Sites

The primary molecular target for trichothecene mycotoxins, including this compound, is the eukaryotic ribosome. mdpi.compnas.org The identification and validation of this interaction have been achieved through a combination of structural, biochemical, and computational methods applied to the trichothecene class. These approaches are fundamental to pinpointing the precise binding sites and understanding the nature of the interaction.

A key insight into the mechanism of inhibition for this class of compounds comes from structural biology, particularly X-ray crystallography. mdpi.com This technique has been used to determine the high-resolution structure of the eukaryotic ribosome in complex with various trichothecenes. mdpi.com Such studies reveal that these toxins bind to a pocket within the peptidyl transferase center (PTC) on the 60S large ribosomal subunit. mdpi.compnas.org The binding is non-covalent and involves multiple interactions, primarily with the 25S/28S ribosomal RNA (rRNA). mdpi.com

Biochemical techniques are also crucial for identifying and characterizing these interactions. Methods like sucrose (B13894) gradient fractionation can be used to isolate different ribosomal components. nih.gov Subsequent analysis, for instance by Western blotting, can detect the association of specific proteins with ribosomal fractions following toxin exposure, which is essential for studying downstream signaling effects. nih.gov Competitive binding assays, where different trichothecenes compete for the same binding site on the ribosome, help to establish a common mechanism and rank their relative binding affinities. nih.gov

Computational approaches, such as molecular docking, complement experimental data. frontiersin.orgpensoft.net By modeling the interaction between this compound and the known structure of the ribosome, researchers can predict binding energies and specific contact points, further corroborating that the PTC is the primary binding site. mdpi.comfrontiersin.org

Table 1: Methodologies for Identifying Trichothecene-Protein Interactions

| Methodology | Description | Application in Trichothecene Research | Key Findings |

|---|---|---|---|

| X-ray Crystallography | Provides high-resolution 3D structures of molecules and their complexes. | Used to solve the structure of the eukaryotic ribosome bound to trichothecene toxins like deoxynivalenol (B1670258) and T-2 toxin. mdpi.com | Revealed that trichothecenes bind to the peptidyl transferase center (PTC) of the large ribosomal subunit, establishing the structural basis for inhibition. mdpi.com |

| Sucrose Gradient Fractionation | A centrifugation method used to separate cellular components, such as ribosomal subunits, based on their size. | Employed to isolate ribosomal fractions from cells treated with trichothecenes to study toxin-induced protein associations. nih.gov | Demonstrated that trichothecenes like DON induce the mobilization and binding of MAP kinases (e.g., p38) to ribosomal fractions. nih.gov |

| Competitive Binding Assays | In vitro assays that measure the ability of a compound to displace a labeled ligand from its binding site. | Used to determine if different trichothecenes share a common binding site on the ribosome and to assess their relative binding affinities. nih.gov | Showed that various trichothecenes compete for the same active site on the ribosome, with effects being additive, suggesting a shared mechanism. nih.gov |

| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Used to model the interaction of trichothecenes with the ribosomal binding pocket to analyze binding affinity and interactions. frontiersin.orgpensoft.net | Confirms the binding location within the PTC and helps explain structure-activity relationships by identifying key interacting residues and conformational changes. mdpi.com |

Elucidation of this compound's Role in Specific Enzyme Activity Modulation

The primary enzymatic process modulated by this compound is the peptidyl transferase activity of the ribosome. mdpi.comiupac.org The ribosome's PTC is responsible for catalyzing the formation of peptide bonds, a critical step in protein synthesis elongation. By binding to this active center, this compound acts as a potent inhibitor of this process. researchgate.netiupac.org This inhibition of protein synthesis is considered the primary mode of toxic action for all trichothecenes. mdpi.com

Studies comparing the inhibitory effects of various trichothecenes on protein synthesis have shown that their potency varies based on their chemical structure, specifically the substitution patterns on the trichothecene core. nih.gov Research using in vitro protein synthesis assays with rabbit reticulocytes or cell cultures like Vero cells has quantified and compared the inhibitory capacity of different family members. nih.govasm.org In these comparative analyses, this compound generally demonstrates weaker inhibitory activity than other type A trichothecenes like T-2 toxin or Diacetoxyscirpenol (B1670381). nih.gov The loss of acetyl groups at positions 4 and 15 of the scirpene nucleus, as in this compound, weakens its inhibitory effect compared to its acetylated derivatives. nih.gov

Beyond the direct inhibition of the ribosome, this interaction triggers a cellular signaling cascade known as the ribotoxic stress response. pnas.orgnih.gov This response involves the activation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). nih.govoup.com The binding of the toxin to the ribosome is thought to induce a conformational change in the rRNA, which acts as a signal to activate these kinase pathways. mdpi.com Therefore, this compound indirectly modulates the activity of these key signaling enzymes, not by binding to them directly, but as a downstream consequence of its primary action on the ribosome. nih.gov This allosteric-like modulation, where binding at one site (the ribosome) affects the activity of proteins elsewhere, is a critical component of its cellular impact. longdom.org

Table 2: Comparative Research on Protein Synthesis Inhibition by Trichothecenes

| Compound | Trichothecene Type | Relative Inhibitory Potency on Protein Synthesis | Reference |

|---|---|---|---|

| T-2 Toxin | Type A | Very High | nih.gov |

| Diacetoxyscirpenol (DAS) | Type A | High | nih.gov |

| This compound (STO) | Type A | Moderate to Weak | nih.gov |

| Deoxynivalenol (DON) | Type B | Moderate to Weak | nih.gov |

| Verrucarin A | Type D | Very High | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Deoxynivalenol (DON) |

| T-2 Toxin |

| Diacetoxyscirpenol (DAS) |

| Verrucarin A |

| p38 |

| c-Jun N-terminal kinase (JNK) |

Metabolism, Biotransformation, and Structural Derivatives

Biotransformation Pathways of Scirpentriol and Its Precursors

The biotransformation of this compound and its parent compounds involves a series of metabolic reactions, primarily mediated by the producing fungi, as well as by various microorganisms and cellular systems in animals. These pathways significantly alter the structure and toxicity of the parent compounds.

Deacetylation Cascades: Conversion from Acetylated Trichothecenes to this compound

This compound is principally formed through a stepwise deacetylation cascade from its acetylated precursors, 4,15-diacetoxyscirpenol (DAS) and 15-monoacetoxyscirpenol (15-MAS). acs.orgnih.gov This process is a common metabolic route observed both in the Fusarium fungi that produce these toxins and in animal systems exposed to them. dntb.gov.uaplos.orgnih.gov

The primary pathway proceeds as follows:

4,15-Diacetoxyscirpenol (DAS) undergoes hydrolysis at the C-4 position to yield 15-Monoacetoxyscirpenol (15-MAS) . dntb.gov.uamit.edufrontiersin.org This initial deacetylation is often rapid.

15-Monoacetoxyscirpenol (15-MAS) is then further deacetylated at the C-15 position to form the parent alcohol, This compound (SCP) . dntb.gov.uafrontiersin.org

This sequential conversion suggests the induction of specific esterase enzymes that target the acetyl groups at different positions on the trichothecene (B1219388) skeleton. acs.orgmdpi.com In animal metabolism, this deacetylation can occur via nonspecific carboxyesterases found in liver microsomes. mit.edu For instance, studies with rat and rabbit liver microsomes have demonstrated the selective hydrolysis of the C-4 acetyl group from DAS to produce 15-MAS. mit.edu The entire family of eight scirpenol derivatives, including various mono-, di-, and tri-acetylated forms, has been identified in cultures of Fusarium sambucinum, highlighting the complexity of these acetylation and deacetylation processes within the producing fungus itself. nih.gov

| Precursor Compound | Intermediate/Product | Transformation Step | Key References |

|---|---|---|---|

| 4,15-Diacetoxyscirpenol (DAS) | 15-Monoacetoxyscirpenol (15-MAS) | Deacetylation at C-4 | dntb.gov.uamit.edufrontiersin.org |

| 15-Monoacetoxyscirpenol (15-MAS) | This compound (SCP) | Deacetylation at C-15 | dntb.gov.uafrontiersin.orgnih.gov |

Enzymatic Conversions by Microorganisms and Cellular Systems

Beyond deacetylation, this compound and its precursors are subject to several other enzymatic modifications by a diverse range of microorganisms and within animal metabolic systems. These conversions are critical for detoxification.

Hydrolysis: This is the primary reaction in the deacetylation cascade, carried out by esterase enzymes. acs.orgmdpi.com Fungal esterases are responsible for the conversion in Fusarium cultures, while animal carboxyesterases, particularly in the liver, perform this function in vivo. mit.edunih.gov Crude cell-free extracts from certain Fusarium species show significant esterase activity, capable of hydrolyzing acetylated trichothecenes. researchgate.net

De-epoxidation: A crucial detoxification pathway involves the enzymatic removal of the 12,13-epoxide ring, which is a key structural feature responsible for the toxicity of trichothecenes. mdpi.comnih.gov This reaction converts trichothecenes into their less toxic de-epoxy metabolites. nih.gov For example, bovine rumen microorganisms have been shown to convert DAS into de-epoxy MAS and de-epoxy this compound. nih.gov This transformation is attributed to anaerobic gut microflora, and various bacteria, including species like Eubacterium, have been identified that can perform this de-epoxidation. researchgate.netmdpi.com The enzymes responsible include epoxide hydrolases, which are specific for this transformation. researchgate.net

Hydroxylation: This process adds a hydroxyl (-OH) group to the toxin structure, a common phase I metabolic reaction in animals. plos.org For other trichothecenes like the T-2 toxin, hydroxylation at various positions is a major metabolic pathway catalyzed by cytochrome P450 enzymes. researchgate.net While less documented specifically for this compound itself, it is a known pathway for related trichothecenes, contributing to their detoxification and excretion.

| Conversion Type | Enzymes/Systems Involved | Effect on Trichothecene | Key References |

|---|---|---|---|

| Hydrolysis (Deacetylation) | Esterases, Carboxyesterases | Removes acetyl groups (e.g., DAS → 15-MAS → SCP) | acs.orgmit.edumdpi.comnih.gov |

| De-epoxidation | Epoxide Hydrolases, Anaerobic Gut Microbiota (Eubacterium sp.) | Removes the 12,13-epoxide ring, leading to significant detoxification | nih.govmdpi.comnih.govresearchgate.net |

| Hydroxylation | Cytochrome P450 Enzymes | Adds hydroxyl groups, altering polarity and facilitating excretion | plos.orgresearchgate.net |

Kinetic Analysis of this compound Accumulation and Disappearance in In Vitro Cultures

Studies of in vitro cultures of Fusarium sporotrichioides and Fusarium poae on oat substrate provide insight into the dynamic nature of this compound metabolism. acs.orgmdpi.com These kinetic analyses reveal a clear sequential pattern of toxin formation and degradation.

In these cultures, the concentration of 4,15-DAS typically peaks first and then declines, sometimes below the limit of detection. acs.orgnih.gov This is followed by a rise and subsequent fall in the concentration of 15-MAS. acs.org As the levels of the acetylated precursors decrease, the concentration of this compound increases, reaching its peak after those of DAS and 15-MAS. acs.orgmdpi.com This sequential accumulation strongly supports the stepwise deacetylation pathway (DAS → 15-MAS → SCP) and suggests a successive induction of the necessary esterase enzymes. acs.orgnih.gov

Structural Analogue Synthesis and Modification Research

Research into the synthesis and modification of this compound and related trichothecenes is driven by the need to understand their biological activity and to develop potential therapeutic or detoxification agents.

Strategies for the Academic Synthesis of this compound Derivatives

While this compound and its acetylated derivatives are naturally produced, academic research has focused on the chemical synthesis of trichothecene analogues to explore their properties. These strategies often involve complex, multi-step transformations to construct the core trichothecene ring system.

Total Synthesis: This approach builds the complex trichothecene skeleton from simple starting materials. For example, the total synthesis of verrucarol, a related trichothecene, has been achieved through methods involving a stereospecific annelation of the A ring onto a bicyclic precursor. mit.edu Such syntheses often employ key reactions like Diels-Alder cyclizations and Wagner-Meerwein rearrangements to establish the correct stereochemistry of the ring system. mit.edu

Hemisynthesis of Derivatives: This strategy uses a naturally produced trichothecene as a starting scaffold for chemical modification. For instance, trichodermin, another type A trichothecene, has been used as a starting point to create a variety of derivatives by modifying the C-4 position. mdpi.com These semi-synthetic approaches allow for the targeted investigation of how specific functional groups influence biological activity. mdpi.com

Synthesis of Analogues with Modified Ring Structures: Researchers have also synthesized analogues where parts of the core structure are altered. A convenient route to an A-ring aromatic trichothecene analogue has been described, which could be used to incorporate different functionalities into that part of the molecule. acs.org These synthetic efforts provide access to novel compounds that are not found in nature, expanding the scope of structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies Pertaining to Molecular Interactions

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For trichothecenes, these studies are crucial for identifying the molecular features responsible for their toxicity.

Key structural elements critical for the toxic activity of trichothecenes like this compound have been identified: mdpi.com

The 12,13-Epoxide Ring: This is widely considered the most critical functional group for toxicity. Its removal through de-epoxidation dramatically reduces or eliminates cytotoxicity. mdpi.comnih.gov The epoxide group is essential for the molecule's ability to bind to the ribosome and inhibit protein synthesis.

The C9-C10 Double Bond: This feature of the core structure also contributes to the molecule's biological activity. mdpi.com

Hydroxyl and Acetyl Groups: The pattern of hydroxylation and acetylation on the trichothecene skeleton significantly modulates toxicity. Deacetylation of precursors like DAS to this compound alters their lipophilicity and interaction with cellular targets. mit.edu Furthermore, modifications at the C-3, C-4, and C-15 positions have been shown to alter cytotoxicity. For example, the addition of a 3-acetyl group to some trichothecenes is a detoxification mechanism used by the producing fungi themselves.

SAR studies, by comparing the biological effects of natural and synthetic derivatives, help to rationalize why metabolic transformations like de-epoxidation and deacetylation serve as effective detoxification pathways. mdpi.com

Advanced Methodologies for Scirpentriol Research

Advanced Analytical Techniques for Quantification in Research Matrices

Accurate quantification of scirpentriol in various research matrices, such as cereals and culture media, is fundamental for toxicity studies. researchgate.net Modern analytical chemistry provides highly sensitive and specific methods for this purpose.

Chromatography coupled with mass spectrometry stands as the gold standard for the analysis of trichothecenes, including this compound. francescoriccilab.comnih.govformosapublisher.org These techniques offer a combination of physical separation and mass analysis, providing high sensitivity and specificity. chemyx.com

Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully employed for the qualitative and quantitative analysis of this compound. nih.gov One method involved direct analysis without chemical derivatization using a cold on-column injection technique, which allowed for the chromatographic separation of this compound as a single peak and the acquisition of its specific electron ionization (EI) mass spectrum. nih.gov In a study analyzing the accumulation of this compound in oats, GC-MS was used for separation and quantitation on a DB-5 MS capillary column. nih.govresearchgate.net The temperature program for the gas chromatograph was set as follows: 140°C for 2 minutes, increasing at a rate of 7°C per minute to 275°C (held for 2 minutes), and then increasing at 30°C per minute to 290°C (held for 5 minutes). nih.gov Sample preparation for GC-MS often requires extensive clean-up procedures to remove interfering fatty acids from extracts, which can be achieved by precipitation with zinc acetate (B1210297) followed by purification on a Florisil cartridge. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and its tandem version (LC-MS/MS) are increasingly used for mycotoxin detection due to their ability to analyze a wide range of compounds, including polar and thermally unstable molecules. francescoriccilab.comnih.govchemyx.com LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of MS, making it a powerful tool for identifying and quantifying molecules. chemyx.commpi-bremen.de For trichothecen analysis, optimal extraction is often achieved using aqueous acetonitrile (B52724) with formic acid. nih.gov Clean-up procedures can involve dispersive solid-phase extraction (d-SPE) or the use of multifunctional columns. nih.govcapes.gov.br LC-MS/MS allows for the simultaneous determination of multiple mycotoxins in various sample matrices. francescoriccilab.comresearchgate.net

Table 1: Comparison of Chromatographic-Mass Spectrometric Approaches for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) |

| Principle | Separates volatile/semi-volatile compounds followed by mass analysis. | Separates compounds in a liquid phase followed by mass analysis. chemyx.com |

| Derivatization | Can sometimes be performed without derivatization using on-column injection. nih.gov | Generally not required, suitable for polar and non-volatile compounds. chemyx.com |

| Sample Prep | Often requires extensive clean-up to remove interferences like fatty acids. nih.gov | Requires extraction and clean-up, with methods like d-SPE and immunoaffinity columns being common. nih.gov |

| Typical Use | Analysis of this compound and its acetylated derivatives in culture media and cereals. researchgate.netnih.gov | Multi-mycotoxin screening in complex food and feed matrices. francescoriccilab.comresearchgate.net |

| Advantages | High resolution, specific mass spectra for identification. nih.gov | High sensitivity, suitable for a broader range of analytes, allows simultaneous detection. francescoriccilab.comnih.gov |

| Limitations | May require derivatization for some trichothecenes, less suitable for highly polar compounds. cardiff.ac.uk | Matrix effects can influence quantification, requiring methods like standard addition for accuracy. researchgate.net |

While chromatographic methods are highly accurate, they can be time-consuming and costly for analyzing large numbers of samples. francescoriccilab.com This has driven the development of rapid, high-throughput screening assays. francescoriccilab.com These methods are typically qualitative or semi-quantitative, designed to quickly identify the presence or absence of a toxin. francescoriccilab.com

Examples of such methods include immunoassays like the enzyme-linked immunosorbent assay (ELISA) and immunochromatographic strip assays. acs.org These assays are based on the specific binding of antibodies to the target mycotoxin. For the related trichothecene (B1219388) diacetoxyscirpenol (B1670381) (DAS), an ic-ELISA was developed with a limit of detection of 0.78 ng/mL. acs.org

Biosensors, which combine a biological recognition element with a physicochemical transducer, also offer a platform for rapid screening. francescoriccilab.com A colorimetric bioassay using the yeast Kluyveromyces marxianus has been developed for detecting trichothecenes. nih.gov This assay is based on the inhibition of β-galactosidase activity, where toxicity is indicated by a color change. nih.gov In this system, this compound was found to be less potent than other trichothecenes like T-2 toxin and diacetoxyscirpenol. nih.gov These screening tools are valuable for preliminary analysis before confirmation by more robust methods like LC-MS/MS. francescoriccilab.com

Chromatographic-Mass Spectrometric Approaches (e.g., GC/MS, HPLC-MS)

In Vitro Model Systems for Mechanistic Studies

In vitro models are indispensable for investigating the molecular mechanisms underlying this compound's biological effects, providing a controlled environment to study cellular and biochemical interactions. emulatebio.com

Various cell culture systems are employed to study the cytotoxic effects of this compound and related trichothecenes. researchgate.net These models allow researchers to analyze effects on cell viability, protein synthesis, and the induction of apoptosis. nih.govnih.gov

Studies have used a range of cell lines, including Vero cells (African green monkey kidney), rat spleen lymphocytes, and human cells in primary culture. nih.govnih.gov Research has consistently shown that the primary mechanism of trichothecene toxicity is the inhibition of protein synthesis. nih.gov A comparative study of nineteen trichothecenes in Vero cells and rat spleen lymphocytes found that this compound was a weaker inhibitor of protein synthesis compared to its acetylated derivatives like diacetoxyscirpenol (DAS) and T-2 toxin. nih.gov Human primary cells, such as peripheral blood mononuclear cells (PBMC) and granulocytes, have also been used to assess cytotoxicity. nih.gov In these systems, this compound showed weaker cytotoxic effects and induced apoptosis at higher concentrations than T-2 toxin and its metabolite HT-2 toxin. nih.gov The use of primary human cells provides a valuable model as it avoids potential artifacts from immortalized cell lines. nih.gov

Table 2: Relative In Vitro Cytotoxicity of this compound and Related Trichothecenes

| Compound | Cell System | Endpoint Measured | Relative Potency | Citation |

| This compound (STO) | Vero Cells, Rat Spleen Lymphocytes | Protein Synthesis Inhibition | Weaker than T-2, DAS | nih.gov |

| This compound (STO) | Human PBMC & Granulocytes | Cytotoxicity (IC50) | Less cytotoxic than T-2, HT-2 | nih.gov |

| Diacetoxyscirpenol (DAS) | Vero Cells, Rat Spleen Lymphocytes | Protein Synthesis Inhibition | Potent inhibitor | nih.gov |

| T-2 Toxin | Vero Cells, Rat Spleen Lymphocytes | Protein Synthesis Inhibition | Most potent inhibitor | nih.gov |

| HT-2 Toxin | Human PBMC & Granulocytes | Cytotoxicity (IC50) | More cytotoxic than STO | nih.gov |

Enzyme assays and biochemical systems are crucial for studying the metabolism of this compound and its interaction with cellular enzymes. researchgate.net A key metabolic pathway for this compound-based toxins involves enzymatic deacetylation. researchgate.net Studies on the accumulation kinetics of this compound toxins in fungal cultures suggest the successive induction of esterases that deacetylate 4,15-diacetoxyscirpenol (DAS) to 15-monoacetoxyscirpenol (15-MAS), and subsequently to this compound. researchgate.net Cell-free extracts containing these enzymes can be used to study these de-esterification reactions directly. researchgate.net

Furthermore, enzyme assays are used to measure the effects of this compound on various cellular enzymes. In studies with broiler chickens, dietary this compound was found to alter the serum activity of enzymes such as alkaline phosphatase and lactic dehydrogenase. researchgate.net The development of enzymatic detoxification strategies is also an area of research, where enzymes capable of transforming mycotoxins into less toxic compounds are investigated. frontiersin.org For instance, glutathione (B108866) S-transferase (GST) enzymes have been engineered to detoxify other trichothecenes like deoxynivalenol (B1670258) by opening the toxic epoxide ring, a strategy that could potentially be explored for this compound. acs.org

Utilization of Various Cell Culture Systems for Molecular Interaction Analysis

Genetic and Molecular Tools for Studying this compound Effects

Modern genetic and molecular tools offer powerful approaches to dissect the cellular responses to this compound exposure and identify the genes and pathways involved in its toxicity.

Gene expression analysis, particularly through mRNA quantification, can reveal how cells alter their transcriptional programs in response to this compound. cancer.gov Techniques like RNA-sequencing (RNA-Seq) can provide a global view of changes in gene expression, highlighting pathways related to stress responses, apoptosis, and protein synthesis that are affected by the toxin. researchgate.netfrontiersin.org

Molecular probes are another vital tool, enabling the real-time visualization of specific molecules and processes within living cells. nih.govrsc.org Fluorescent probes can be designed to monitor changes in the subcellular environment, such as the generation of reactive oxygen species (ROS) or alterations in membrane potential, which are known effects of some trichothecenes. thermofisher.com

Gene editing technologies, most notably CRISPR-Cas9, provide the ability to precisely modify genomes to study gene function. synthego.com CRISPR screens can be used to perform large-scale functional genomic studies by creating libraries of single-guide RNAs (sgRNAs) that target and knock out thousands of genes. synthego.comharvard.edu By exposing a population of knockout cells to this compound, researchers can identify genes whose absence confers either resistance or sensitivity to the toxin. This approach can help uncover novel cellular components that interact with this compound or are involved in its mechanism of action. Other genetic tools like RNA interference (RNAi) can also be used to silence specific genes to study their role in the toxic response. frontiersin.org These advanced tools are crucial for moving beyond descriptive toxicology to a mechanistic understanding of how this compound affects biological systems at the molecular level. nih.gov

CRISPR-Based Gene Modulation (e.g., CRISPRa/CRISPRi) in Model Organisms

The advent of CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology has transformed genetic research, providing powerful tools for precise genome manipulation. crisprtx.com Beyond simple gene knockouts, advanced applications such as CRISPR activation (CRISPRa) and CRISPR interference (CRISPRi) allow for the targeted modulation of gene expression without altering the underlying DNA sequence. synthego.com These systems utilize a catalytically "dead" Cas9 (dCas9) protein, which can be guided to a specific gene promoter but cannot cut the DNA. synthego.com When fused to transcriptional activator domains (CRISPRa) or repressor domains (CRISPRi), the dCas9 complex can effectively turn gene expression up or down, respectively. synthego.com

In the context of this compound research, these methodologies offer a sophisticated approach to understanding the compound's mechanism of action and the cellular responses it elicits. While research directly applying CRISPRa/i to this compound exposure in model organisms is an emerging area, the application of these tools to related fields provides a clear framework for future studies. For instance, CRISPR-based screens have been successfully used to identify cellular pathways involved in responses to bacterial toxins and to uncover cancer-specific vulnerabilities. nih.gov Such screens could be adapted to identify host genes or pathways that either enhance or mitigate this compound-induced cytotoxicity.

Researchers can employ CRISPRa/i in various model organisms to investigate the effects of this compound. synthego.com Zebrafish, which share over 70% of their genes with humans, are a common model for studying toxicology and developmental biology using CRISPR. synthego.com Similarly, CRISPRa/i screens in human induced pluripotent stem cells (iPSCs) and iPSC-derived cell types have enormous potential to uncover cellular mechanisms relevant to a wide range of diseases. nih.gov The technology has also been successfully adapted for use in non-traditional mammalian models, expanding the scope of in vivo genetic studies. frontiersin.org By systematically activating or repressing genes in a chosen model system and then exposing it to this compound, researchers can pinpoint the specific cellular machinery that interacts with the toxin.

These techniques are also invaluable for studying the producing organisms themselves, such as fungi from the Fusarium genus. mdpi.com The CRISPR/Cas9 system has been optimized for use in filamentous fungi to facilitate gene editing, which can help in elucidating the biosynthetic pathways of trichothecenes like this compound. mdpi.comnih.gov

A summary of potential CRISPRa/CRISPRi applications in this compound research is presented below.

| Technology | Model Organism | Potential Target | Research Objective |

| CRISPRi Screen | Human Cell Lines (e.g., Hepatocytes, Intestinal Epithelial Cells) | Genome-wide | Identify genes whose suppression confers resistance to this compound-induced toxicity, revealing key pathways in its mechanism of action. nih.gov |

| CRISPRa Screen | Murine Model | Genes related to inflammatory response | Pinpoint specific genes that, when overexpressed, exacerbate or ameliorate the inflammatory effects of this compound exposure. synthego.com |

| CRISPRi | Fusarium sporotrichioides | Trichothecene biosynthesis genes (e.g., TRI gene cluster) | Systematically repress genes to understand their specific roles in the this compound production pathway and identify regulatory nodes. mdpi.com |

| CRISPRa | Zebrafish (Danio rerio) | Detoxification pathway genes (e.g., Cytochrome P450s) | Investigate the impact of upregulating specific metabolic enzymes on the detoxification and clearance of this compound in a whole-organism context. synthego.com |

Transcriptomic, Proteomic, and Metabolomic Profiling in Response to this compound Exposure in Research Models

Multi-omics approaches, which combine transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological responses to xenobiotic exposure. researchgate.net These technologies measure the downstream effects of a compound on gene expression (transcriptome), protein levels (proteome), and metabolic activity (metabolome), offering a comprehensive snapshot of a cell's physiological state. nih.gov Such profiling is crucial for understanding the complex mechanisms of action of mycotoxins like this compound.

Transcriptomic Profiling: This technique analyzes the complete set of RNA transcripts in a cell or organism under specific conditions. By comparing the transcriptomes of models exposed to this compound with unexposed controls, researchers can identify which genes are upregulated or downregulated by the toxin. This can reveal the signaling pathways and cellular processes that are activated or inhibited. For example, transcriptomic profiling in Alzheimer's disease models has successfully identified dysregulation in neural communication and amyloid-β clearance pathways. nih.gov A similar approach to this compound would highlight its impact on processes like protein synthesis, cell cycle control, and apoptosis.

Proteomic Profiling: Proteomics is the large-scale study of proteins, their structures, and their functions. agresearch.co.nz Using techniques like mass spectrometry, proteomic analysis quantifies changes in protein abundance in response to a stimulus. agresearch.co.nznih.gov This is particularly relevant for this compound, as trichothecenes are known inhibitors of protein synthesis. nih.gov A proteomic study could precisely identify which proteins are depleted and which may be upregulated as part of a cellular stress response. In other fields, proteomic profiling has been used to create protein-predicted scores for obesity that are better predictors of cardiovascular events than standard measurements, demonstrating the power of this approach to uncover biologically relevant information. medrxiv.org

Metabolomic Profiling: Metabolomics measures the global profile of small-molecule metabolites within a biological system. mdpi.com Because metabolites are the final products of cellular regulatory processes, their levels can be a sensitive indicator of physiological or pathological changes. nih.gov In the context of mycotoxin research, metabolomic studies on urine and plasma have identified disturbances in lipid and amino acid metabolism following exposure. mdpi.com Studies on Fusarium species have used metabolomics to identify and profile the production of various secondary metabolites, including different types of trichothecenes and other compounds like beauvericin (B1667859) and apicidins. usda.gov Applying this to models exposed to this compound could reveal specific metabolic biomarkers of exposure and toxicity, potentially identifying disruptions in pathways like the TCA cycle or lipid metabolism. nih.gov

The integration of these multi-omics datasets provides a powerful, systems-level understanding of this compound's biological impact.

| Omics Technology | Research Model | Key Findings & Potential Insights for this compound |

| Transcriptomics | Human Neural Cells | Identified deregulation of long noncoding RNAs following exposure to Aβ(1-42). nih.gov A similar approach could reveal this compound's impact on non-coding RNA and gene networks related to neurotoxicity. |

| Proteomics | Parkinson's Disease Mouse Model | Quantitative proteomics identified hundreds of significantly up- and down-regulated proteins following genetic modulation, revealing potential molecular targets. nih.gov This method could map the specific protein expression signature of this compound toxicity. |

| Metabolomics | Human Urine Samples | Analysis linked mycotoxin exposure to alterations in metabolic pathways involving lipids and amino acids. mdpi.com This could be used to find non-invasive biomarkers for this compound exposure. |

| Metabolomics | Fusarium poae (a trichothecene producer) | Secondary metabolite profiling identified consistent production of diacetoxyscirpenol and beauvericin, and discovered that some strains also produce apicidins. usda.gov This highlights the metabolic complexity of the producing organisms. |

| Multi-omics | Rodent Models Exposed to Air Pollutants | Integrated serum metabolomics and tissue proteomics to understand systemic effects of pollutants, identifying disruptions in bile acid metabolism and the TCA cycle. nih.gov This integrated approach could fully map the systemic and tissue-specific effects of this compound. |

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of trichothecenes, including this compound, is a complex process involving a cluster of genes known as Tri genes. researchgate.net While the core pathway is relatively understood, future research will focus on identifying and characterizing novel enzymes and the intricate regulatory networks that govern their expression.

Molecular characterization has revealed that the expression of key Tri genes, such as Tri4, Tri6, and Tri10, is controlled by the regulatory gene Tri10. researchgate.net Disrupting the coding sequence of Tri10 significantly reduces the transcription of other Tri genes, thereby blocking toxin production. researchgate.net Conversely, disruptions upstream of the Tri10 coding sequence can lead to hyperproduction of the T-2 toxin, a related trichothecene. researchgate.net This highlights the complexity of the regulatory network.

Future investigations will likely employ advanced genetic and molecular tools to:

Identify new enzymatic players: Beyond the known Tri gene products, there may be other enzymes involved in modifying the this compound backbone or its precursors.

Unravel complex regulatory circuits: Research will move beyond single-gene studies to understand how transcription factors, signaling pathways, and environmental cues interact to control the entire biosynthetic cluster. libretexts.orguomustansiriyah.edu.iq The study of operons and regulons, which are sets of genes controlled by a single regulatory protein, will be crucial in this endeavor. libretexts.org

Investigate the role of chaperones: Proteins like heat shock proteins (HSPs) have been shown to play a role in the formation of enzyme complexes for other biosynthetic pathways, and their involvement in this compound production is a plausible area of future inquiry. nih.gov

Advanced Structural Biology Approaches for Detailed Molecular Interaction Mapping

Understanding the precise molecular interactions of this compound with its biological targets is fundamental to elucidating its mechanisms of toxicity and its broader ecological functions. Advanced structural biology techniques are poised to provide unprecedented insights into these interactions.

Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) can be used to determine the three-dimensional structures of this compound in complex with proteins. scilifelab.sehelsinki.fi This will allow for a detailed mapping of the binding sites and the specific amino acid residues involved in the interaction. Such information is critical for understanding how this compound inhibits protein synthesis and induces cellular stress.

Future research in this area will focus on:

Solving high-resolution structures: Obtaining atomic-level details of this compound bound to ribosomes and other cellular machinery.

Characterizing protein-protein interactions: Investigating how this compound may modulate the interactions between different proteins within a cell, a key aspect of cellular regulation. csic.esnih.gov

Studying dynamic interactions: Utilizing techniques like small-angle X-ray scattering (SAXS) to understand how the shape and conformation of macromolecules change upon binding to this compound. scilifelab.se

Development of Engineered Biological Systems for Controlled this compound Production and Metabolic Studies

Synthetic biology and metabolic engineering offer powerful tools to create controlled systems for producing this compound and studying its metabolism. soilprotection.earthebrc.orgstanford.edu By engineering microorganisms, researchers can overcome the limitations of working with pathogenic Fusarium species and gain precise control over the production process. soilprotection.earth

Engineered biological systems can be designed to:

Produce specific this compound derivatives: By introducing or modifying specific genes in the biosynthetic pathway, it may be possible to produce specific acetylated forms of this compound for further study.

Facilitate metabolic studies: Expressing the this compound biosynthetic pathway in a well-characterized host organism, such as yeast or a non-pathogenic fungus, can simplify the analysis of metabolic flux and the identification of bottlenecks in the pathway. iastate.edunih.gov

Screen for detoxification enzymes: Engineered systems can be used to screen for enzymes from other organisms that are capable of degrading or modifying this compound, which could have applications in bioremediation.

A key challenge in this area is the complexity of debugging and optimizing these engineered biological circuits. nih.gov

Integration of Omics Data and Computational Modeling for Predictive Research

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides a wealth of data that can be used to understand the systems-level effects of this compound. nih.govfrontiersin.orgmdpi.com Integrating this data with computational modeling will be crucial for developing predictive models of this compound's biological activity. inserm.frki.se

Future research will leverage these approaches to:

Build predictive models of toxicity: By analyzing the changes in gene expression, protein levels, and metabolite profiles in cells exposed to this compound, researchers can develop computational models that predict its toxic effects. nih.govfrontiersin.org

Identify novel biomarkers of exposure: Omics data can be mined to identify specific molecules that can serve as sensitive and specific biomarkers for this compound exposure in humans and animals.

Uncover new biological pathways: Systems-level analysis can reveal previously unknown cellular pathways and processes that are affected by this compound.

The development of sophisticated statistical and computational methods will be essential to effectively analyze the large and complex datasets generated by omics studies. ki.se

Exploration of Ecological Roles and Inter-Species Interactions beyond Pathogenicity

While the role of this compound as a virulence factor in plant diseases is well-established, its broader ecological functions remain largely unexplored. agriculturejournals.cz Mycotoxins are increasingly recognized as important players in shaping microbial communities and mediating inter-species interactions. nih.gov

Future research will aim to understand:

The role of this compound in fungal competition: Investigating whether this compound provides a competitive advantage to Fusarium species against other fungi and bacteria in the soil and on plant surfaces. nih.gov

Its impact on plant-microbe interactions: Exploring how this compound influences the composition and function of the plant microbiome.

Its effects on other organisms in the ecosystem: Studying the impact of this compound on insects, nematodes, and other soil organisms. plymouth.ac.uk

This research will provide a more holistic understanding of the significance of this compound in natural ecosystems, moving beyond its role as simply a contaminant in food and feed. conicet.gov.ar

Concluding Remarks

Scirpentriol is a significant Type-A trichothecene (B1219388) mycotoxin with established, though less studied, toxicity compared to its acetylated derivatives. Its presence in various agricultural commodities, often alongside other mycotoxins, underscores the need for continued research into its prevalence, metabolism, and full toxicological profile. Future investigations into unexplored areas, such as its detailed mechanisms of action beyond protein synthesis inhibition and potential for detoxification, will be crucial for a comprehensive risk assessment and for safeguarding human and animal health.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and identifying Scirpentriol in complex biological matrices?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) for high sensitivity. Validate the method using spiked recovery experiments (e.g., 80–120% recovery rates) and internal standards (e.g., deuterated analogs). For isolation, employ solid-phase extraction (SPE) with C18 cartridges, followed by gradient elution .

- Key Parameters :

| Parameter | LC-MS Conditions |

|---|---|

| Column | C18 reverse-phase (2.1 × 50 mm) |

| Mobile Phase | Acetonitrile/water (0.1% formic acid) |

| Detection Limit | 0.1 ng/mL |

Q. How can researchers verify the biosynthetic pathways of this compound in fungal species?

- Methodological Answer : Combine isotopic labeling (e.g., ¹³C-glucose tracing) with gene knockout studies. Use LC-high-resolution MS (HRMS) to track isotopic incorporation and RNA sequencing to identify upregulated genes in toxin-producing strains. Cross-reference with genomic databases like NCBI’s RefSeq for pathway homology .

Q. What are the established mechanisms of this compound-induced cytotoxicity in mammalian cell lines?

- Methodological Answer : Conduct viability assays (MTT or ATP-based luminescence) with dose-response curves (e.g., IC₅₀ determination). Pair with flow cytometry for apoptosis/necrosis profiling (Annexin V/PI staining) and ROS detection probes (e.g., DCFH-DA). Validate findings using siRNA-mediated gene silencing of suspected targets (e.g., MAPK pathways) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s dose-dependent effects across studies?

- Methodological Answer :

- Step 1 : Perform meta-analysis of existing literature to identify variables causing discrepancies (e.g., cell type, exposure duration, purity of compounds).

- Step 2 : Standardize experimental conditions using harmonized protocols (e.g., ISO 10993-5 for cytotoxicity).

- Step 3 : Apply factorial design to test interactions between variables (e.g., 2×2 matrix: high/low dose × presence/absence of metabolic activators). Use ANOVA for multifactorial analysis .

Q. What analytical strategies are effective for differentiating this compound from structurally analogous trichothecenes in environmental samples?

- Methodological Answer :

- Strategy 1 : Use tandem MS (MS/MS) with diagnostic fragmentation ions (e.g., m/z 245 for this compound vs. m/z 259 for T-2 toxin).

- Strategy 2 : Apply molecular networking via GNPS (Global Natural Products Social Molecular Networking) to cluster analogs based on MS/MS spectra .

- Comparative Data :

| Compound | Precursor Ion (m/z) | Key Fragment (m/z) |

|---|---|---|

| This compound | 466.3 | 245.1, 203.0 |

| T-2 Toxin | 484.3 | 259.1, 215.0 |

Q. How can computational models enhance the prediction of this compound’s interactions with cellular targets?

- Methodological Answer :

- Approach 1 : Use molecular docking (AutoDock Vina) to screen this compound against human kinases or cytochrome P450 enzymes. Validate with in vitro enzyme inhibition assays.

- Approach 2 : Develop QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, polar surface area, and H-bond donors. Train models with curated toxicity datasets (e.g., EPA’s ToxCast) .

Addressing Data Gaps and Controversies

Q. What steps ensure reproducibility in this compound research when using heterogeneous biological samples?

- Methodological Answer :

- Quality Control : Include batch-specific controls (e.g., reference strains for fungal cultures, certified reference materials for LC-MS).

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata (e.g., sample collection dates, storage conditions) .

Q. How should researchers critically evaluate conflicting reports on this compound’s ecological impact in agricultural systems?

- Methodological Answer :

- Framework : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in field studies.

- Field Trials : Use randomized block designs with soil type, moisture, and crop variety as covariates. Monitor mycotoxin levels pre/post-harvest with LC-MS/MS .

Methodological Resources

- For Analytical Validation : Follow ICH Q2(R1) guidelines for LC-MS method validation (specificity, linearity, precision) .

- For Computational Modeling : Utilize open-access platforms like KNIME or Galaxy for workflow reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。